ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Overview
Description
Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-c]pyridine ring system, which is fused with a tetrahydrothieno ring. The trifluoroacetyl group and the ethyl ester functionality further enhance its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-[(2,2,2-TRIFLUOROACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate
- Ethyl 6-methyl-2-pyridinecarboxylate
Uniqueness
Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific ring structure and the presence of both trifluoroacetyl and ethyl ester groups
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2,2,2-trifluoroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-3-21-11(19)9-7-4-5-18(2)6-8(7)22-10(9)17-12(20)13(14,15)16/h3-6H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUWEPIYGPFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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